molecular formula C9H12 B166441 1-Ethyl-2-methylbenzene CAS No. 611-14-3

1-Ethyl-2-methylbenzene

Cat. No.: B166441
CAS No.: 611-14-3
M. Wt: 120.19 g/mol
InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylbenzene, also known as ortho-ethyltoluene, is an aromatic hydrocarbon with the molecular formula C9H12. It is a derivative of benzene, where an ethyl group and a methyl group are substituted at the first and second positions, respectively. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylbenzene can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Alkylation of Benzene: Another method involves the alkylation of benzene with ethyl and methyl groups using appropriate alkylating agents and catalysts.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic reforming of petroleum fractions. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst at high temperatures and pressures.

Chemical Reactions Analysis

1-Ethyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: When treated with strong oxidizing agents such as potassium permanganate, this compound can be oxidized to form benzoic acid derivatives.

    Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, halogenation, and Friedel-Crafts acylation reactions. For example, nitration with a mixture of concentrated nitric acid and sulfuric acid yields nitro derivatives.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can reduce the aromatic ring to form the corresponding alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Nitration: Concentrated nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Nitration: Nitro-1-ethyl-2-methylbenzene.

    Reduction: Ethylmethylcyclohexane.

Scientific Research Applications

1-Ethyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis. It serves as a starting material for the synthesis of various aromatic compounds.

    Biology: In biological research, it is used to study the metabolic pathways of aromatic hydrocarbons and their effects on living organisms.

    Medicine: Although not directly used as a drug, derivatives of this compound are investigated for their potential pharmacological properties.

    Industry: It is used in the production of dyes, resins, and other chemical products. It also finds applications in the formulation of paints, coatings, and adhesives.

Mechanism of Action

1-Ethyl-2-methylbenzene is similar to other alkyl-substituted benzenes such as:

    Toluene (methylbenzene): Contains a single methyl group attached to the benzene ring.

    Ethylbenzene: Contains a single ethyl group attached to the benzene ring.

    Xylene (dimethylbenzene): Contains two methyl groups attached to the benzene ring at different positions (ortho, meta, or para).

Uniqueness: this compound is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This dual substitution pattern allows for distinct chemical behavior compared to its mono-substituted counterparts.

Comparison with Similar Compounds

  • Toluene
  • Ethylbenzene
  • Xylene (ortho-xylene, meta-xylene, para-xylene)

Properties

IUPAC Name

1-ethyl-2-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
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InChI Key

HYFLWBNQFMXCPA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=CC=CC=C1C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID2050403
Record name 1-Ethyl-2-methylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO]
Record name Benzene, 1-ethyl-2-methyl-
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Vapor Pressure

2.61 [mmHg]
Record name 1-Ethyl-2-methylbenzene
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CAS No.

611-14-3, 25550-14-5
Record name 1-Ethyl-2-methylbenzene
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Record name o-Ethyltoluene
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Record name 2-Ethyltoluene
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Synthesis routes and methods I

Procedure details

Data from these analyses are combined by computer program to give an overall material-balanced run result. Especially noted is the proportion of para-ethyltoluene in ethyltoluenes, PET/ET, and the ratio of toluene converted to theoretical toluene conversion if all ethylene fed reacted stoichiometrically with toluene to give ethyltoluene.
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Synthesis routes and methods II

Procedure details

In a manner similar to the preceding examples, 3.25 grams of HZSM-5 but having a crystallite size of about 2 microns was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 8.5 ml. was diluted with 4 volumes of low surface area quartz and tested for its ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table III below.
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Synthesis routes and methods III

Procedure details

In a manner similar to Example 1, 3.25 grams of HZSM-5 having a crystallite size of 0.02 to 0.05 micron was used. In this example, the HZSM-5 sample was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 9 ml. was diluted with 4 volumes of low surface area quartz and tested for ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table II below.
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Synthesis routes and methods IV

Procedure details

The catalyst from Example II is then soaked in glacial acetic acid for 15 minutes at ambient temperature. The catalyst is then dried and calcined at 500° C. for 16 hours. Using the same reaction conditions as in Example II, toluene is reacted with ethylene in the presence of such an acetic acid-treated catalyst. Ethylation of toluene gives 7.1% conversion of toluene to produce an ethyltoluene product which contains 92.3% of the para-ethyltoluene isomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-methylbenzene
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